1-tert-Butyl 7-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1,7-dicarboxylate
Description
1-tert-Butyl 7-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1,7-dicarboxylate (CAS: 1256360-02-7) is a boronate-containing indole derivative with dual carboxylate ester functionalities. The compound features a tert-butyl ester at the 1-position, a methyl ester at the 7-position, and a pinacol boronate ester at the 3-position of the indole core. This structural design makes it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex aryl- or heteroaryl-substituted indoles for pharmaceutical and materials science applications .
Properties
IUPAC Name |
1-O-tert-butyl 7-O-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1,7-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28BNO6/c1-19(2,3)27-18(25)23-12-15(22-28-20(4,5)21(6,7)29-22)13-10-9-11-14(16(13)23)17(24)26-8/h9-12H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAYTFMMPLYQOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC=C3C(=O)OC)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28BNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682323 | |
| Record name | 1-tert-Butyl 7-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1,7-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256360-02-7 | |
| Record name | 1-tert-Butyl 7-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1,7-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the synthesis of biologically active natural products like indiacen a and indiacen b. These natural products have various biological activities, suggesting that the compound could interact with multiple targets.
Mode of Action
The tert-butyl group in the compound is known for its unique reactivity pattern in chemical transformations. This suggests that the compound could interact with its targets through unique chemical reactions, leading to changes in the targets’ functions.
Biochemical Pathways
The tert-butyl group’s involvement in biosynthetic and biodegradation pathways is highlighted. This suggests that the compound could affect these pathways, leading to downstream effects.
Result of Action
Compounds with similar structures have been found to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities. This suggests that the compound could have similar effects.
Biological Activity
1-tert-Butyl 7-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1,7-dicarboxylate (CAS No. 1256360-02-7) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its biological activity, synthesizing findings from diverse research studies.
Chemical Structure and Properties
The compound features an indole core substituted with a tert-butyl group and a dioxaborolane moiety. Its molecular formula is with a molecular weight of approximately 356.25 g/mol .
Biological Activity Overview
Research indicates that compounds containing indole derivatives often exhibit significant biological activities, including anti-cancer properties and enzyme inhibition. The specific biological activities of this compound can be categorized as follows:
Anticancer Activity
Indole derivatives have been extensively studied for their anticancer properties. The compound's structural similarity to known anticancer agents suggests potential efficacy against various cancer cell lines.
Case Study:
A study demonstrated that indole derivatives can inhibit the growth of leukemia cell lines (MV4;11 and MOLM-13) with IC50 values in the low nanomolar range. While specific data for this compound is limited, its structural analogs have shown promising results in similar assays .
Enzyme Inhibition
The dioxaborolane group is known for its ability to interact with biological macromolecules and may play a role in enzyme inhibition.
Mechanism of Action:
Dioxaborolanes can form reversible covalent bonds with nucleophilic residues in enzymes, potentially leading to inhibition. This mechanism has been observed in other compounds featuring similar functional groups .
In Vitro Studies
In vitro studies on related compounds have shown significant inhibition of cell proliferation in various cancer models. For instance:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | MV4;11 | 6 |
| Compound B | MOLM-13 | 36 |
These findings suggest that the indole framework could contribute to similar activities in our compound of interest .
Pharmacokinetics
Although direct pharmacokinetic data for this specific compound is not available, studies on structurally similar indoles indicate favorable absorption and distribution characteristics when administered orally. For example, related compounds achieved significant plasma concentrations following oral administration .
Scientific Research Applications
Medicinal Chemistry
This compound has been explored for its potential as a pharmaceutical agent. The indole framework is known for its biological activity, and modifications like the addition of boron-containing groups can enhance its pharmacological properties. Research indicates that derivatives of indole can exhibit anti-cancer and anti-inflammatory activities.
Case Study: Anticancer Activity
In vitro studies have shown that indole derivatives can induce apoptosis in cancer cells. The incorporation of the boron moiety may improve the selectivity and potency of these compounds against specific cancer types.
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its structure allows for various chemical transformations, making it useful in the development of new synthetic pathways.
Synthetic Pathways
The presence of the dioxaborolane group facilitates cross-coupling reactions, such as Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds in complex organic molecules.
| Reaction Type | Description | Reference |
|---|---|---|
| Suzuki-Miyaura Coupling | Formation of biaryl compounds | |
| C-H Activation | Functionalization of C-H bonds |
Materials Science
Due to its unique chemical structure, this compound can be utilized in the development of advanced materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The indole unit can contribute to electronic properties that are beneficial for these applications.
Case Study: OLED Applications
Research has indicated that indole-based compounds can improve the efficiency and stability of OLEDs. Their ability to facilitate charge transport makes them suitable candidates for use in electronic devices.
Comparison with Similar Compounds
Key Properties :
- Purity : ≥96% (HPLC)
- Storage : Stable at -20°C under argon to prevent boronate hydrolysis .
- Applications : Used in academic and industrial research for synthesizing bioactive molecules, particularly in oncology and neurodegenerative disease drug discovery .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
1-tert-Butyl-7-ethyl 3-Bromoindazole-1,7-dicarboxylate (CAS not provided)
- Key Differences :
- Replaces the 3-boronate group with a bromo substituent.
- Uses an ethyl ester at the 7-position instead of methyl.
- Reactivity : The bromo group enables Buchwald-Hartwig amination or traditional cross-coupling but requires a separate boronic acid partner for Suzuki reactions, unlike the boronate-containing target compound .
- Synthetic Utility : Less efficient in one-step coupling due to the need for external boron reagents .
tert-Butyl 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate (CAS not provided)
- Key Differences :
- Boronate ester at the 5-position instead of the 3-position.
- Lacks the 7-methyl carboxylate group.
- Reactivity : Positional isomerism affects regioselectivity in cross-coupling; the 5-boronate may exhibit steric hindrance in certain reactions compared to the 3-substituted analogue .
- Stability : Similar storage requirements (-20°C, argon) but lower steric protection at the 1-position due to the absence of a 7-substituent .
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-indole (CAS not provided)
- Key Differences :
- Boronate at the 4-position with a 1-methyl group instead of tert-butyl and methyl esters.
- Applications : Primarily used in small-molecule libraries rather than targeted drug synthesis .
Comparative Data Table
Stability and Handling
Pharmacological Relevance
- The target compound’s dual ester groups improve solubility in polar aprotic solvents (e.g., DMSO), facilitating its use in high-throughput screening compared to non-esterified boronate indoles .
- Analogues with thiophene or pyridine substituents (e.g., ) exhibit distinct intermolecular interactions in crystallography but lack boronate-mediated reactivity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 1-tert-Butyl 7-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1,7-dicarboxylate?
- Methodological Answer : The compound is typically synthesized via palladium-catalyzed borylation of a halogenated indole precursor. For example, a tert-butyl-protected indole intermediate undergoes Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ as a catalyst and potassium acetate as a base in anhydrous dioxane at 80–100°C . Workup involves extraction with dichloromethane, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. How is this compound characterized to confirm its structural integrity and purity?
- Methodological Answer : Characterization employs a combination of:
- NMR Spectroscopy : ¹H, ¹³C, and ¹¹B NMR to confirm the presence of the tert-butyl group (δ ~1.3 ppm), methyl ester (δ ~3.8 ppm), and boronate moiety (¹¹B NMR δ ~30 ppm) .
- Mass Spectrometry : High-resolution MS (ESI or EI) to verify molecular ion peaks matching the exact mass (e.g., C₂₃H₃₁BNO₆, expected [M+H]⁺ 436.2152).
- TLC/HPLC : Purity assessment using silica TLC (Rf ~0.4 in 1:9 EtOAc/hexanes) or reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
Q. What are the primary applications of this compound in organic synthesis?
- Methodological Answer : The boronic ester group enables its use in Suzuki-Miyaura cross-coupling reactions to form biaryl or heteroaryl linkages. For instance, coupling with aryl halides under Pd catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O at 80°C) introduces substituents at the indole’s 3-position . The tert-butyl and methyl ester groups act as orthogonal protecting groups, allowing selective deprotection for further functionalization .
Advanced Research Questions
Q. How does the steric bulk of the tert-butyl group influence reaction outcomes in cross-coupling?
- Methodological Answer : The tert-butyl group at the indole’s 1-position sterically shields the adjacent carbonyl, reducing unintended side reactions (e.g., ester hydrolysis). However, in Suzuki couplings, excessive steric hindrance can slow transmetallation. Optimization involves:
- Catalyst Selection : Bulky ligands like SPhos or RuPhos improve coupling efficiency with hindered substrates.
- Temperature : Elevated temperatures (90–110°C) enhance reaction rates without compromising boronate stability .
Q. What competing reaction pathways arise during its use in multi-step syntheses?
- Methodological Answer : Key competing pathways include:
- Protodeboronation : Acidic or protic conditions (e.g., aqueous workups) can hydrolyze the boronate. Mitigation involves neutral pH buffers and anhydrous solvents.
- Ester Migration : Under basic conditions, the methyl ester may migrate; monitoring via ¹H NMR (δ 3.8 ppm for methyl ester) ensures stability .
Q. How can regioselectivity challenges in functionalizing the indole core be addressed?
- Methodological Answer : The boronate at C3 directs electrophilic substitution to C5 or C6. For regioselective modifications:
- Directed ortho-Metalation : Use of LDA or TMPLi at –78°C in THF to deprotonate C5, followed by quenching with electrophiles.
- Transition-Metal Catalysis : Pd-mediated C–H activation at C5 using directing groups (e.g., pyridine) .
Q. What analytical methods are critical for detecting degradation products during storage?
- Methodological Answer : Stability studies under ambient, refrigerated (4°C), and inert (argon) conditions are monitored via:
- HPLC-MS : Detects hydrolyzed boronic acid (retention time shift) or ester degradation.
- ¹¹B NMR : Identifies boronate decomposition (appearance of B(OH)₂ signals at δ ~10 ppm) .
Q. How do solvent polarity and temperature affect the compound’s stability in catalytic reactions?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) stabilize the boronate but may promote ester hydrolysis. Optimal stability is achieved in anhydrous THF or toluene at ≤80°C. Thermal gravimetric analysis (TGA) confirms decomposition thresholds (~150°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
